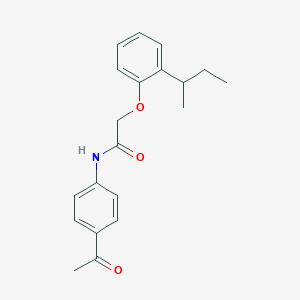![molecular formula C14H17N3O4S B320329 N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE](/img/structure/B320329.png)
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a methoxyphenoxy group, and a hydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methoxyphenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetyl hydrazine derivatives.
Reduction: Formation of cyclopropanecarboxamide derivatives with amine groups.
Substitution: Formation of various substituted phenoxyacetyl hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenoxy group may also contribute to its activity by enhancing its binding affinity to targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide
- N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbothioyl)cyclohexanecarboxamide
Uniqueness
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its cyclopropane ring, which imparts rigidity and unique steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C14H17N3O4S |
|---|---|
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17N3O4S/c1-20-10-4-6-11(7-5-10)21-8-12(18)16-17-14(22)15-13(19)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,16,18)(H2,15,17,19,22) |
Clave InChI |
HHTITCIDOJOXNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2 |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2 |
Solubilidad |
25.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-sec-butylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B320247.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-sec-butylphenoxy)acetamide](/img/structure/B320248.png)
![2-{[(2-Sec-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320252.png)
![2-(2-sec-butylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B320253.png)
![2-(2-sec-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320254.png)
![2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320255.png)
![2-(2-sec-butylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320256.png)
![2-(2-sec-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320259.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B320261.png)
![2-{[(2-Sec-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320262.png)
![Methyl 2-{[(2-sec-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320264.png)

![Methyl 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B320270.png)
